Cas no 773873-50-0 (2-Hydroxy-3-(trifluoromethoxy)benzoic acid)

2-Hydroxy-3-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
- 2-Hydroxy-3-trifluoromethoxy-benzoic acid
- Benzoic acid,2-hydroxy-3-(trifluoromethoxy)-
- AG-H-09589
- ANW-63608
- CTK5E4390
- MolPort-000-004-196
- SureCN1970631
- Benzoic acid, 2-hydroxy-3-(trifluoromethoxy)-
- 3-trifluoromethoxysalicylic acid
- C8H5F3O4
- SDFAGXLFYRIEBD-UHFFFAOYSA-N
- 2110AC
- VZ24718
- 2-hydroxy-(trifluoromethoxy)benzoic acid
- AX8075595
- H57195
- H14925
- SCHEMBL1970631
- DS-17535
- 2-Hydroxy-3-trifluoromethoxy-benzoicacid
- DTXSID50479343
- AKOS016003685
- W11121
- 773873-50-0
- A865264
- CS-0042016
- MFCD06203613
- 2-Hydroxy-3-(trifluoromethoxy)benzoicacid
-
- MDL: MFCD06203613
- インチ: 1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
- InChIKey: SDFAGXLFYRIEBD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C([H])C([H])=C([H])C(C(=O)O[H])=C1O[H])(F)F
計算された属性
- せいみつぶんしりょう: 222.01399312g/mol
- どういたいしつりょう: 222.01399312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 密度みつど: 1.577
- ゆうかいてん: 132-133℃ (hexane )
- ふってん: 265.1°C at 760 mmHg
- フラッシュポイント: 114.1°C
- 屈折率: 1.511
2-Hydroxy-3-(trifluoromethoxy)benzoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD75595)
2-Hydroxy-3-(trifluoromethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0024-10G |
2-hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 95% | 10g |
¥ 13,959.00 | 2023-04-13 | |
Chemenu | CM157520-500mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 95% | 500mg |
$519 | 2022-12-31 | |
Alichem | A014004075-500mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 97% | 500mg |
$855.75 | 2023-09-01 | |
eNovation Chemicals LLC | Y0994127-5g |
2-Hydroxy-3-trifluoromethoxy-benzoic acid |
773873-50-0 | 95% | 5g |
$1400 | 2024-08-02 | |
eNovation Chemicals LLC | Y0994127-2g |
2-Hydroxy-3-trifluoromethoxy-benzoic acid |
773873-50-0 | 95% | 2g |
$800 | 2024-08-02 | |
Alichem | A014004075-1g |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VH526-250mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 95+% | 250mg |
2246CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VH526-100mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 95+% | 100mg |
1415CNY | 2021-05-08 | |
Chemenu | CM157520-250mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 95% | 250mg |
$389 | 2022-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112656-100mg |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid |
773873-50-0 | 97% | 100mg |
¥964.00 | 2024-07-28 |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid 関連文献
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
8. Book reviews
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2-Hydroxy-3-(trifluoromethoxy)benzoic acidに関する追加情報
Introduction to 2-Hydroxy-3-(trifluoromethoxy)benzoic acid (CAS No. 773873-50-0)
2-Hydroxy-3-(trifluoromethoxy)benzoic acid (CAS No. 773873-50-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its hydroxyl and trifluoromethoxy functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid consists of a benzene ring substituted with a hydroxyl group at the 2-position and a trifluoromethoxy group at the 3-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, such as enhanced solubility and stability, which are crucial for its potential use in drug development.
Recent studies have highlighted the potential of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-Hydroxy-3-(trifluoromethoxy)benzoic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has the potential to be developed into a novel therapeutic agent for a range of diseases.
Beyond its therapeutic applications, 2-Hydroxy-3-(trifluoromethoxy)benzoic acid is also used as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure makes it a valuable building block for the development of new drugs and pharmaceuticals. Researchers are continuously exploring new synthetic routes to improve the efficiency and yield of this compound, further enhancing its utility in medicinal chemistry.
In conclusion, 2-Hydroxy-3-(trifluoromethoxy)benzoic acid (CAS No. 773873-50-0) is a multifaceted compound with significant potential in both research and clinical settings. Its diverse biological activities, favorable pharmacokinetic properties, and versatile synthetic applications make it an exciting area of focus for future studies and drug development efforts.
773873-50-0 (2-Hydroxy-3-(trifluoromethoxy)benzoic acid) 関連製品
- 175278-21-4(2-(Trifluoromethoxy)terephthalic Acid (>85%))
- 1979-29-9(2-(Trifluoromethoxy)benzoic acid)
- 150436-84-3(Benzoic acid,(trifluoromethoxy)-, barium salt (9CI))
- 129644-57-1(2-Hydroxy-5-(trifluoromethoxy)benzoic acid)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)
